

Physical and chemical properties of tert-butyl 4-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: *Tert-butyl 4-bromo-2-methylbenzoate*

Cat. No.: *B1442145*

[Get Quote](#)

An In-depth Technical Guide to Tert-butyl 4-bromo-2-methylbenzoate

Abstract: This technical guide offers a comprehensive examination of **tert-butyl 4-bromo-2-methylbenzoate**, a key chemical intermediate in pharmaceutical and organic synthesis. The document elucidates the compound's physical and chemical properties, provides a detailed analysis of its spectroscopic characteristics, and presents robust protocols for its synthesis and subsequent chemical transformations. This guide is tailored for researchers, scientists, and drug development professionals, providing the necessary technical insights and practical methodologies for the effective utilization of this versatile molecule.

Introduction

Tert-butyl 4-bromo-2-methylbenzoate is a polysubstituted aromatic ester that has emerged as a valuable building block in modern organic chemistry. Its molecular architecture, featuring a sterically demanding tert-butyl ester, a reactive bromine atom, and a methyl group on the benzene ring, offers a unique combination of stability and reactivity. The tert-butyl ester group often serves as a bulky protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions.^[1] The aryl bromide provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular scaffolds.^{[2][3]} These attributes make **tert-butyl 4-bromo-2-**

methylbenzoate a strategic starting material in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **tert-butyl 4-bromo-2-methylbenzoate** is paramount for its handling, reaction optimization, and purification.

Property	Value	Source(s)
IUPAC Name	tert-butyl 4-bromo-2-methylbenzoate	[4]
CAS Number	445003-37-2	[5]
Molecular Formula	C ₁₂ H ₁₅ BrO ₂	[4]
Molecular Weight	271.15 g/mol	[4]
Appearance	White to off-white solid	
Melting Point	39-43 °C	
Boiling Point	309.7 ± 22.0 °C (Predicted)	[5]
Density	1.295 ± 0.06 g/cm ³ (Predicted)	[5]
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. Insoluble in water.	

Note: There is a discrepancy in the reported melting point in the literature, with one source citing a significantly higher value of 191-193 °C[6]. The value of 39-43 °C is considered more plausible based on the structure and properties of analogous compounds.

Spectroscopic Profile

The structural elucidation of **tert-butyl 4-bromo-2-methylbenzoate** is achieved through a combination of spectroscopic techniques. While experimentally obtained spectra for this

specific compound are not widely published, a detailed prediction of its spectral characteristics can be made based on well-established principles and data from analogous structures.[7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit the following characteristic signals (predicted for CDCl_3 as solvent):

- δ 7.6-7.8 ppm (m, 2H): Aromatic protons ortho and meta to the ester group.
- δ 7.4-7.5 ppm (m, 1H): Aromatic proton ortho to the bromine atom.
- δ 2.4-2.5 ppm (s, 3H): Methyl protons.
- δ 1.6 ppm (s, 9H): Tert-butyl protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to show the following resonances (predicted for CDCl_3 as solvent):

- δ 165-167 ppm: Carbonyl carbon of the ester.
- δ 138-140 ppm: Aromatic carbon attached to the methyl group.
- δ 130-135 ppm: Aromatic carbons.
- δ 125-130 ppm: Aromatic carbons.
- δ 120-125 ppm: Aromatic carbon attached to the bromine atom.
- δ 81-82 ppm: Quaternary carbon of the tert-butyl group.
- δ 31 ppm: Methyl carbons of the tert-butyl group.
- δ 21-22 ppm: Methyl carbon on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions characteristic of the ester functional group:

- $\sim 2970 \text{ cm}^{-1}$: C-H stretching of the aliphatic groups.
- $\sim 1720\text{--}1740 \text{ cm}^{-1}$: A strong C=O stretching vibration, characteristic of aromatic esters.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- $\sim 1280 \text{ cm}^{-1}$: C-C-O stretching.[\[9\]](#)
- $\sim 1130 \text{ cm}^{-1}$: O-C-C stretching.[\[9\]](#)

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M^+) with a characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio). A prominent fragment will be the loss of isobutylene (56 Da) to give the 4-bromo-2-methylbenzoyl cation. Further fragmentation of the aromatic ring would also be observed.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Synthesis and Reactivity

Synthesis of Tert-butyl 4-bromo-2-methylbenzoate

This compound is readily synthesized by the esterification of 4-bromo-2-methylbenzoic acid. A mild and efficient method involves the use of di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Caption: Synthesis of **tert-butyl 4-bromo-2-methylbenzoate**.

Experimental Protocol: Esterification

- To a stirred solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) is added 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
- Di-tert-butyl dicarbonate (1.2 eq) is then added portion-wise over 10 minutes.
- The reaction mixture is stirred at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

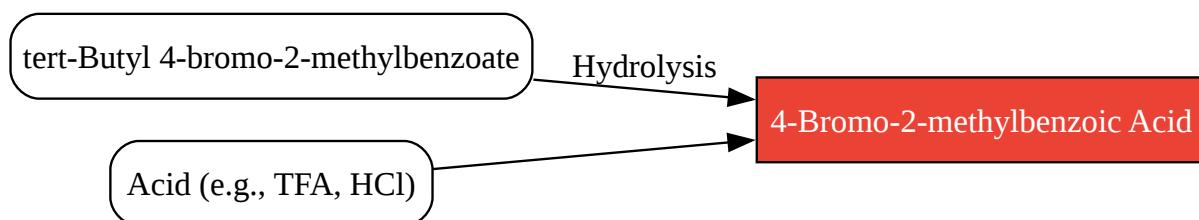
- Upon completion, the reaction is quenched with water and the layers are separated.
- The organic layer is washed with saturated aqueous sodium bicarbonate solution, followed by brine.
- The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the pure **tert-butyl 4-bromo-2-methylbenzoate**.

Justification of Experimental Choices:

- Di-tert-butyl dicarbonate and DMAP: This reagent system provides a mild and effective method for the formation of tert-butyl esters from carboxylic acids, avoiding the need for harsh acidic conditions.
- DCM as solvent: Dichloromethane is an excellent solvent for the reactants and is relatively inert under the reaction conditions.
- Aqueous workup: The washing steps are crucial for removing unreacted starting materials, byproducts, and the catalyst.

Chemical Reactivity and Applications

The aryl bromide moiety of **tert-butyl 4-bromo-2-methylbenzoate** is a versatile precursor for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.^{[2][3][18][19][20]}


Caption: Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

- To a reaction vessel are added **tert-butyl 4-bromo-2-methylbenzoate** (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
- The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

- A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water, is added.
- The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
- After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by flash column chromatography.

The tert-butyl ester can be selectively cleaved under acidic conditions to reveal the carboxylic acid, a common deprotection strategy in multi-step synthesis.[\[1\]](#)[\[21\]](#)

[Click to download full resolution via product page](#)

Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.

Representative Protocol: Ester Hydrolysis

- The **tert-butyl 4-bromo-2-methylbenzoate** is dissolved in a suitable organic solvent such as dichloromethane.
- An excess of a strong acid, such as trifluoroacetic acid (TFA), is added, and the mixture is stirred at room temperature.
- The reaction progress is monitored by TLC.

- Upon completion, the solvent and excess acid are removed under reduced pressure to yield the crude 4-bromo-2-methylbenzoic acid.

Safety and Handling

Tert-butyl 4-bromo-2-methylbenzoate is classified as a hazardous substance.[22]

- Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[22]
- Precautionary Measures:
 - Wash hands and any exposed skin thoroughly after handling.[22][23][24]
 - Wear protective gloves, clothing, eye protection, and face protection.[22][23][24]
 - Avoid breathing dust, fumes, gas, mist, vapors, or spray.[23]
 - Use only outdoors or in a well-ventilated area.[22]
- First Aid:
 - If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. [22][23]
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[24]
 - If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[22]
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[22][23]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[22][23][24]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. scispace.com [scispace.com]
- 3. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tert-Butyl 4-bromo-2-methylbenzoate | C12H15BrO2 | CID 53432590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TERT-BUTYL 4-BROMO-2-METHYLBENZOATE CAS#: 445003-37-2 [amp.chemicalbook.com]
- 6. americanelements.com [americanelements.com]
- 7. Anomalous ^1H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]

- 19. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]
- 21. arkat-usa.org [arkat-usa.org]
- 22. TERT-BUTYL 4-BROMO-2-METHYLBENZOATE - Safety Data Sheet [chemicalbook.com]
- 23. assets.thermofisher.cn [assets.thermofisher.cn]
- 24. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Physical and chemical properties of tert-butyl 4-bromo-2-methylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1442145#physical-and-chemical-properties-of-tert-butyl-4-bromo-2-methylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com